molecular formula C19H18N2OS B2575651 N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide CAS No. 476285-62-8

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B2575651
CAS No.: 476285-62-8
M. Wt: 322.43
InChI Key: SWRVGRFTEGHYCV-UHFFFAOYSA-N
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Description

“N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Applications

N-(4,5-Diphenyl-1,3-thiazol-2-yl)butanamide, and its related thiazole derivatives, have been explored in various scientific research applications, primarily focusing on their synthesis, structural modifications, and biological activities. Thiazole and its derivatives are central to medicinal chemistry due to their wide range of biological activities, which has prompted extensive research into their synthesis and application.

One of the critical areas of research involves the development of novel thiazole derivatives for use as antimicrobial, antitumor, and antidiabetic agents. The structural adaptability of thiazole allows for extensive modifications, making it a versatile scaffold for developing new therapeutic agents. In particular, the synthesis of benzofused thiazole derivatives has been highlighted for their potential in vitro antioxidant and anti-inflammatory activities, indicating their significance in creating alternative antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).

Moreover, thiazole derivatives have been patented for various therapeutic applications, including acting as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulating enzymes related to metabolism, showcasing their potential as medicinal chemistry components. The thiazole ring has been identified as a crucial nucleus in derivatives considered from a medicinal chemistry perspective, with applications based primarily on specific enzyme targets (A. Leoni et al., 2014).

Furthermore, the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles highlights the importance of thiazole derivatives in the field of organic chemistry. These compounds serve as key scaffolds with diverse applications in drug discovery, bioconjugation, and material science, underscoring the versatility and significance of thiazole derivatives in scientific research (C. Kaushik et al., 2019).

Future Directions

The future directions for “N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by thiazole derivatives . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-2-9-16(22)20-19-21-17(14-10-5-3-6-11-14)18(23-19)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVGRFTEGHYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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